

An In-Depth Technical Guide to Moclobemide (MFCD22382009)

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Compound of Interest

Compound Name: MFCD22382009

CAS No.: 1174751-92-8

Cat. No.: B6358048

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide, identified by the MOLBASE building block number **MFCD22382009**, is a pharmaceutical agent of significant interest in the fields of neuropharmacology and medicinal chemistry.[1] It is a benzamide derivative that functions as a reversible inhibitor of monoamine oxidase A (RIMA), setting it apart from older, non-selective, and irreversible monoamine oxidase inhibitors (MAOIs).[1] This selective and reversible action contributes to a more favorable safety profile, particularly concerning dietary tyramine interactions. This guide provides a comprehensive overview of the chemical structure, properties, and relevant data for Moclobemide, intended to support research and development activities.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure. Moclobemide is systematically named and cataloged under various chemical and drug databases.

Key Identifiers:

Identifier	Value
Common Name	Moclobemide
IUPAC Name	4-chloro-N-(2-morpholin-4-ylethyl)benzamide[1]
CAS Number	71320-77-9[1]
Molecular Formula	C ₁₃ H ₁₇ ClN ₂ O ₂ [1]
Molecular Weight	268.74 g/mol [1]
Synonyms	Aurorix, Manerix, p-Chloro-N-(2-morpholinoethyl)benzamide[1]

Chemical Structure:

The molecular structure of Moclobemide comprises a 4-chlorobenzamide core linked to a morpholinoethyl group at the amide nitrogen.[1] This arrangement is crucial for its pharmacological activity.

Caption: 2D Chemical Structure of Moclobemide.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table of Physicochemical Properties:

Property	Value	Source
Melting Point	137 °C	[1]
Boiling Point	377 °C (Predicted)	[1]
Solubility	1.12 g/L (in water)	[1]
logP	1.5	[1]
pKa	10.6 (ethanol-water)	[1]

These properties suggest that Moclobemide is a crystalline solid at room temperature with moderate lipophilicity and aqueous solubility. The logP value between 1 and 3 is often considered favorable for oral drug absorption, as it suggests a balance between aqueous solubility and lipid membrane permeability.[2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.[4][5][6][7]

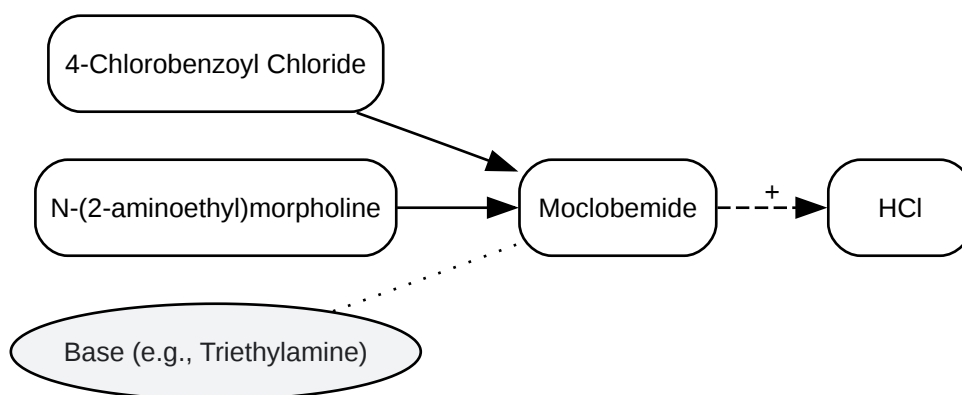
Mass Spectrometry: The mass spectrum of Moclobemide provides information about its molecular weight and fragmentation pattern, which is crucial for its identification.[4][5][6][7] Key fragments can be correlated to the different structural motifs within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Moclobemide reveals the presence of characteristic functional groups.[4][5][6] Key absorptions would be expected for the N-H stretch of the amide, the C=O stretch of the amide, C-Cl stretch of the aromatic ring, and C-O-C stretches of the morpholine ring.

Synthesis and Reactivity

A comprehensive understanding of the synthesis and reactivity of Moclobemide is vital for process development and the discovery of new derivatives.

General Synthetic Approach: A common synthetic route to Moclobemide involves the acylation of N-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.



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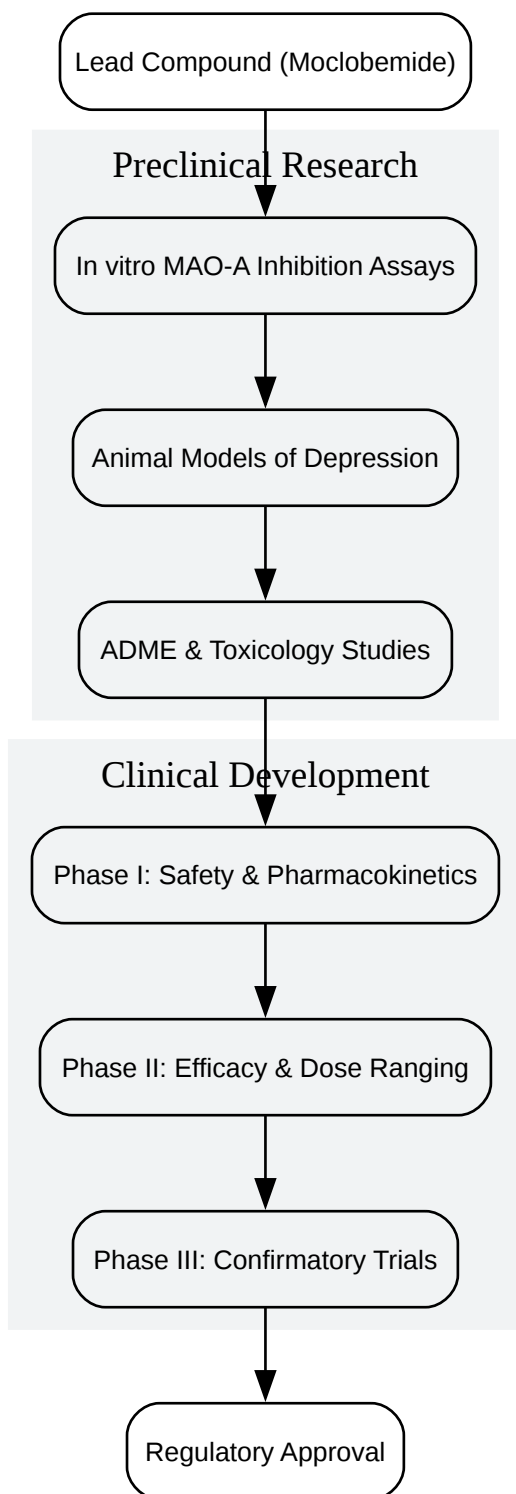
Caption: Generalized Synthetic Scheme for Moclobemide.

The reactivity of Moclobemide is largely dictated by its functional groups. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The aromatic ring can undergo electrophilic substitution, although the chloro-substituent is deactivating. The morpholine nitrogen is basic and can be protonated or alkylated.

Applications in Drug Development

Moclobemide's primary application is in the treatment of major depressive disorder.[1] Its mechanism of action, the reversible inhibition of monoamine oxidase A, leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. This pharmacological profile has made it a valuable tool in psychiatric medicine.

Pharmacological Workflow:



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Caption: Moclobemide's Path in Drug Development.

The favorable physicochemical properties of Moclobemide, such as its moderate logP and solubility, contribute to its good oral bioavailability, a desirable characteristic for a centrally acting drug.[2][3] Further research into the structure-activity relationships of Moclobemide and its analogs could lead to the development of new therapeutics with improved efficacy and side-effect profiles.[8][9][10][11][12]

Safety and Handling

As a pharmacologically active compound, Moclobemide should be handled with appropriate precautions in a laboratory setting. Standard safety protocols for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, the Material Safety Data Sheet (MSDS) should be consulted.

Conclusion

Moclobemide (**MFCD22382009**) is a well-characterized reversible inhibitor of monoamine oxidase A with a proven clinical track record in the treatment of depression.[1] Its distinct chemical structure and favorable physicochemical properties have established it as a significant molecule in medicinal chemistry and pharmacology. This technical guide provides a foundational understanding of Moclobemide's chemical and physical characteristics, intended to facilitate further research and innovation in the development of novel therapeutics.

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